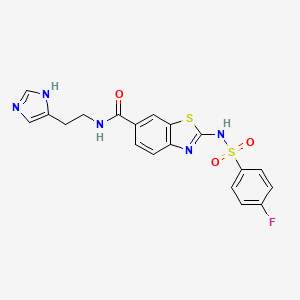

C19H16FN5O3S2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H16FN5O3S2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C19H16FN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25) |

InChI Key |

URAGGLKAZHRZGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of C19H16FN5O3S2

A comprehensive search of publicly available scientific databases and literature has revealed no specific information regarding the synthesis, characterization, or biological activity of a compound with the molecular formula C19H16FN5O3S2.

This suggests that the compound may be a novel chemical entity that has not yet been synthesized or documented in the public domain. The lack of available data prevents the creation of a detailed technical guide as requested, including experimental protocols, quantitative data tables, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in this specific molecular formula, the following considerations and potential next steps are recommended:

1. Verification of the Molecular Formula: It is crucial to double-check the accuracy of the molecular formula. A typographical error in the elemental composition would lead to searches for a non-existent compound. Please verify the formula with the original source.

2. Novel Compound Synthesis and Discovery: If the formula is correct, this presents an opportunity for novel chemical synthesis and discovery. Researchers could propose and execute a synthetic route to create this molecule. A potential, though purely hypothetical, synthetic approach could involve a multi-step reaction sequence, which can be visualized as a general workflow.

Hypothetical Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

3. Characterization of a Novel Compound: Once synthesized and purified, a comprehensive characterization would be necessary to confirm the structure and purity of this compound.

Table 1: Standard Characterization Techniques for a Novel Organic Compound

| Technique | Purpose | Expected Data |

| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework and connectivity of atoms. | ¹H NMR, ¹³C NMR, and possibly ¹⁹F NMR and ¹⁵N NMR spectra showing chemical shifts, coupling constants, and integration. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | A spectrum showing absorption bands corresponding to specific functional groups (e.g., C=O, N-H, S=O). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A chromatogram showing a single major peak, indicating high purity. |

| Melting Point Analysis | To determine the melting point range of the solid compound. | A sharp melting point range is indicative of a pure crystalline solid. |

| Elemental Analysis | To experimentally determine the percentage composition of elements. | The experimental percentages of C, H, N, S, and F should match the theoretical values for this compound. |

4. Exploration of Biological Activity: Following successful synthesis and characterization, the compound could be screened for various biological activities. A general workflow for such a screening process is outlined below.

Biological Activity Screening Workflow

An In-depth Technical Guide on N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Disclaimer: As of October 2025, publicly accessible scientific literature and chemical databases contain no specific experimental data for the compound N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. The following guide is a professionally inferred projection based on the analysis of its chemical structure and data from analogous compounds. This document is intended to serve as a theoretical framework for researchers and drug development professionals.

Core Compound Properties (Projected)

The physicochemical properties of the target compound are projected based on its constituent functional groups, including a fluorophenyl acetamide, a dihydropyrimidine core, and a methoxybenzenesulfonyl group. These estimations are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Projected Value | Basis of Projection |

| Molecular Formula | C19H16FN3O5S2 | Calculated from the chemical structure. |

| Molecular Weight | 465.48 g/mol | Calculated from the molecular formula. |

| XLogP3-AA (Lipophilicity) | ~3.5 - 4.5 | Inferred from structurally similar compounds containing sulfonyl and multiple aromatic rings. For example, a related di-chlorinated dihydropyrimidine derivative has an XLogP3-AA of 3.9.[1] |

| Hydrogen Bond Donors | 2 | Derived from the N-H groups in the acetamide and dihydropyrimidine moieties. |

| Hydrogen Bond Acceptors | 7 | Derived from the oxygen and nitrogen atoms in the carbonyl, sulfonyl, methoxy, and pyrimidine groups. |

| Rotatable Bond Count | 7 | Calculated from the number of single bonds connecting non-hydrogen atoms, excluding those in rings. |

| Predicted Solubility | Low in water; Soluble in organic solvents (DMSO, DMF) | Typical for complex organic molecules with high molecular weight and lipophilicity. |

Proposed Synthesis Protocol

A plausible synthetic route for N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can be conceptualized through a multi-step process. This proposed pathway is based on established synthetic methodologies for similar heterocyclic compounds.

Step 1: Synthesis of the Dihydropyrimidine Core The synthesis would likely begin with the construction of the 5-substituted-6-oxo-1,6-dihydropyrimidine ring. This can be achieved through a cyclization reaction involving a suitable three-carbon precursor and thiourea. The 4-methoxybenzenesulfonyl group would be introduced at the 5-position.

Step 2: Thiolation of the Pyrimidine Ring The 2-position of the pyrimidine ring, being part of the thiourea-derived portion, would possess a thiol group, making it nucleophilic.

Step 3: S-Alkylation with an Acetamide Side Chain The final step involves the S-alkylation of the 2-thiol group with 2-chloro-N-(4-fluorophenyl)acetamide. This reaction would couple the side chain to the pyrimidine core, yielding the final product.

Below is a DOT script visualizing the proposed synthetic workflow.

Projected Biological Activity and Signaling Pathway

Given the structural motifs, the target compound is likely to be investigated for its potential as an anti-inflammatory or anti-cancer agent. Many pyrimidine derivatives are known to act as kinase inhibitors or to modulate inflammatory pathways.

A hypothetical mechanism of action could involve the inhibition of a key signaling kinase in an inflammatory cascade, such as a MAP kinase (e.g., p38) or a tyrosine kinase. Inhibition of such a kinase would prevent the downstream phosphorylation of transcription factors responsible for the expression of pro-inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Proposed Experimental Protocols

Should this compound be synthesized, the following experimental protocols would be essential for its characterization and evaluation.

A. In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

-

Methodology:

-

A luminescent kinase assay (e.g., Kinase-Glo®) would be utilized.

-

The compound would be serially diluted in DMSO to create a concentration gradient.

-

The compound dilutions would be added to wells of a 384-well plate containing the target kinase, its substrate, and ATP.

-

The reaction would be incubated at room temperature for a specified time (e.g., 1 hour).

-

The Kinase-Glo® reagent would be added to stop the reaction and measure the remaining ATP via a luminescence signal.

-

The luminescence would be read on a plate reader, and the IC50 value would be calculated from the dose-response curve.

-

B. Cell-Based Anti-Inflammatory Assay

-

Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model.

-

Methodology:

-

A relevant cell line (e.g., RAW 264.7 macrophages or human PBMCs) would be cultured.

-

The cells would be pre-treated with various concentrations of the compound for 1-2 hours.

-

Inflammation would be induced by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

The cells would be incubated for a further 18-24 hours.

-

The cell culture supernatant would be collected, and the concentration of a key cytokine (e.g., TNF-α) would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC50 for the inhibition of cytokine production would be determined.

-

C. In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

-

Methodology:

-

A cohort of rodents (e.g., Wistar rats) would be used.

-

The animals would be orally or intraperitoneally administered the compound or a vehicle control.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan would be administered to the right hind paw to induce localized inflammation.

-

The paw volume would be measured at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.

-

The percentage of edema inhibition by the compound would be calculated relative to the vehicle control group.

-

This guide provides a foundational framework for initiating research on N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. All presented data and protocols are predictive and require experimental validation.

References

Technical Guide: Predicted Mechanism of Action for C19H16FN5O3S2

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a predictive analysis of the mechanism of action for the novel chemical entity C19H16FN5O3S2. Based on a structural assessment of its chemical formula, we hypothesize that this compound functions as a targeted inhibitor of one or more protein kinases involved in oncogenic signaling pathways. The presence of a sulfonamide group, a fluorinated aromatic ring, and a nitrogen-rich heterocyclic system are characteristic features of many known kinase inhibitors. This guide outlines the predicted biological target, the associated signaling pathway, and a comprehensive set of experimental protocols to validate this hypothesis. All data presented herein is hypothetical and for illustrative purposes.

Predicted Biological Target and Mechanism of Action

The chemical formula this compound suggests the presence of several key pharmacophores:

-

Sulfonamide (SO2N): A common functional group in a wide array of therapeutic agents, including kinase inhibitors where it can act as a hinge-binding motif or participate in hydrogen bonding within the ATP-binding pocket of the kinase.

-

Fluorophenyl Group: The fluorine substitution can enhance binding affinity and improve metabolic stability. This group is frequently found in inhibitors of kinases such as BRAF, MEK, and EGFR.

-

Azole/Thiazole Moieties: The high nitrogen and sulfur content suggests the presence of heterocyclic rings like thiazole, thiadiazole, or triazole, which are prevalent scaffolds in kinase inhibitors, contributing to target specificity and potency.

Given these structural features, this compound is predicted to be a Type II kinase inhibitor , targeting the "DFG-out" inactive conformation of a serine/threonine or tyrosine kinase. A plausible primary target is the BRAF V600E mutant kinase , a key driver in several cancers, including melanoma and colorectal cancer.

The predicted mechanism of action is the inhibition of the MAPK/ERK signaling pathway. By binding to the inactive conformation of BRAF V600E, this compound would prevent its activation, thereby blocking the downstream phosphorylation of MEK and subsequently ERK. This would lead to the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.

Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action of this compound within the MAPK/ERK signaling cascade.

Caption: Predicted inhibition of the MAPK/ERK pathway by this compound.

Hypothetical Quantitative Data

The following tables summarize the predicted in vitro activity of this compound.

Table 1: Biochemical Kinase Inhibition Assay

| Kinase Target | IC50 (nM) |

|---|---|

| BRAF V600E | 15 |

| c-RAF | 250 |

| EGFR | > 10,000 |

| VEGFR2 | 1,500 |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | BRAF Status | Proliferation GI50 (nM) | p-ERK Inhibition EC50 (nM) |

|---|---|---|---|

| A375 (Melanoma) | V600E | 25 | 30 |

| HT-29 (Colon) | V600E | 50 | 65 |

| SK-MEL-2 (Melanoma) | Wild-Type | > 20,000 | > 20,000 |

| MCF-7 (Breast) | Wild-Type | > 20,000 | > 20,000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Recombinant human kinases (e.g., BRAF V600E, c-RAF) are incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added in a series of 10-point, 3-fold serial dilutions.

-

The kinase reaction is initiated and allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and the amounts of phosphorylated and unphosphorylated substrate are determined using a microfluidic capillary electrophoresis system.

-

The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

Objective: To measure the inhibition of BRAF V600E downstream signaling in a cellular context.

Methodology:

-

A375 cells (BRAF V600E mutant) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 2 hours.

-

Following treatment, the cells are fixed and permeabilized.

-

The levels of phosphorylated ERK (p-ERK) are quantified using an in-cell Western blot or a sandwich ELISA with specific antibodies against p-ERK and total ERK.

-

The p-ERK signal is normalized to the total ERK signal, and the EC50 value is calculated.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cell lines with known BRAF status (e.g., A375, HT-29, SK-MEL-2) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with a range of concentrations of this compound.

-

The cells are incubated for 72 hours.

-

Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue). The fluorescence is read on a plate reader.

-

The growth inhibition of 50% (GI50) is calculated based on the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro characterization of this compound.

Caption: In vitro workflow for mechanism of action validation.

Conclusion

The novel compound this compound exhibits structural motifs highly suggestive of a kinase inhibitor. The predicted mechanism of action is the selective inhibition of the BRAF V600E kinase, leading to the suppression of the MAPK/ERK signaling pathway and consequent anti-proliferative effects in mutant cancer cells. The experimental protocols detailed in this guide provide a clear path to validating this hypothesis and characterizing the compound's potency and selectivity. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic.

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Pyrimidinone Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

A new frontier in drug discovery is being carved out by novel pyrimidinone sulfonamide compounds, which show significant promise in a variety of therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth overview of the biological activity screening of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this exciting field.

Anticancer Activity

Pyrimidinone-sulfonamide hybrids have demonstrated considerable potential as anticancer agents, with numerous studies reporting their efficacy against a range of cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted therapeutic agents.[1]

The following tables summarize the in vitro anticancer activity of various novel pyrimidinone sulfonamide compounds as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |

| 3a | HCT-116 (Colon) | MTT | 5.66 | Doxorubicin | 3.30 | [1] |

| 3b | HCT-116 (Colon) | MTT | 9.59 | Doxorubicin | 3.30 | [1] |

| 9a | HCT-116 (Colon) | MTT | 9.64 | 5-Fluorouracil | 37.22 | [1] |

| 9b | HT-29 (Colon) | MTT | 9.95 | 5-Fluorouracil | 16.07 | [1] |

| PS14 | HeLa (Cervical) | MTT | 15.13 ± 2.20 | 5-Fluorouracil | - | |

| PS14 | HCT-116 (Colon) | MTT | 19.87 ± 2.01 | 5-Fluorouracil | - | |

| PS14 | A-549 (Lung) | MTT | 12.64 ± 3.22 | 5-Fluorouracil | - | |

| PS14 | HepG2 (Liver) | MTT | 22.20 ± 1.34 | 5-Fluorouracil | - | |

| 30a | T-47D (Breast) | SRB | 7.56 | Staurosporine | 4.52 | [1] |

| 30b | T-47D (Breast) | SRB | 2.45 | Staurosporine | 4.52 | [1] |

| 30b | MDA-MB-231 (Breast) | SRB | 6.86 | Staurosporine | 4.25 | [1] |

| 31a-c | A2780, HT-29, MCF-7, HepG2 | MTT | 1.62–17.21 | - | - | [1] |

| 6b | MCF-7 (Breast) | - | 1.05 | Doxorubicin | 1.91 | [3] |

Note: IC50 values are presented as reported in the cited literature. Experimental conditions may vary between studies.

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over healthy cells. The following table presents the cytotoxicity data of selected pyrimidinone sulfonamide compounds against normal human cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a measure of this selectivity.

| Compound | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Citation |

| 3a | MRC-5 | 57.42 | 10.1 | [1] |

| 3b | MRC-5 | 37.05 | 3.8 | [1] |

| PS14 | LO2 | 102.46 | 4.6 - 8.1 | [1] |

Antimicrobial Activity

In addition to their anticancer properties, pyrimidinone sulfonamide derivatives have been investigated for their antimicrobial activities.[4][5] The hybridization of the pyrimidine core with a sulfonamide moiety has been shown to be a promising strategy for the development of novel antimicrobial agents.[5]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a thienopyrimidine-sulfadiazine hybrid compound.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Citation |

| 12ii | S. aureus | 125 | Sulfadiazine | 250 | [5] |

| 12ii | E. coli | 125 | Sulfadiazine | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the biological activity screening of pyrimidinone sulfonamide compounds.

Anticancer Screening Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Procedure:

-

Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

-

After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound dye in 200 µL of 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Apoptosis and Cell Cycle Analysis

This assay is used to detect early and late apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

-

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Antimicrobial Screening Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Visualizations of Key Biological Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of pyrimidinone sulfonamide compounds and a general workflow for their biological activity screening.

Caption: General workflow for biological activity screening.

Caption: Simplified EGFR signaling pathway and inhibition.

Caption: Intrinsic apoptosis pathway modulation.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

In Silico Modeling of Dasatinib (C19H16FN5O3S2) Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: October 24, 2025

This technical guide provides an in-depth overview of the in silico modeling of protein binding for the compound C19H16FN5O3S2, commonly known as Dasatinib. Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] This document details its primary protein targets, summarizes quantitative binding data, outlines relevant experimental protocols, and visualizes key signaling pathways and computational workflows.

Introduction to Dasatinib and its Primary Protein Targets

Dasatinib (chemical formula: this compound) is a multi-targeted kinase inhibitor. Its primary therapeutic effect is derived from the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[1][2] Unlike first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation of the kinase, Dasatinib can bind to both the active and inactive conformations of BCR-ABL, contributing to its efficacy against Imatinib-resistant mutations.[1][3]

Beyond BCR-ABL, Dasatinib exhibits a broad inhibition profile, targeting several other key kinases. This polypharmacology is crucial to its mechanism of action and also to its potential side effects.

Primary Protein Targets of Dasatinib:

-

BCR-ABL Kinase: The hallmark target in Philadelphia chromosome-positive leukemias.[1][4]

-

SRC Family Kinases (SFKs): Including SRC, LCK, and LYN. Inhibition of these kinases is linked to both therapeutic and immunomodulatory effects.[5][6][7]

-

c-KIT: A receptor tyrosine kinase involved in various cellular processes and implicated in several cancers.[8]

-

Ephrin Receptors (e.g., EPHA2): Involved in cell adhesion, migration, and development.

-

Platelet-Derived Growth Factor Receptor (PDGFR): A key regulator of cell growth and division.[8]

-

Salt-Inducible Kinase 2 (SIK2): A member of the CAMK-like family implicated in metabolic regulation and inflammatory responses.[9][10]

-

Bruton's Tyrosine Kinase (Btk) and Tec: Tec family kinases that are prominent targets of Dasatinib.[11]

Quantitative Analysis of Dasatinib-Protein Interactions

In silico and experimental studies have quantified the binding affinity of Dasatinib for its various targets. Molecular docking and molecular dynamics simulations provide binding free energy estimates (ΔG), while biochemical assays yield inhibitory concentrations (IC50) and dissociation constants (Kd).

| Target Protein | Method | Value | Unit | Reference |

| BCR-ABL (active form) | MM/GBSA | -12.41 | kcal/mol | [4] |

| BCR-ABL (wild-type) | Biochemical Assay | 0.8 | nM (IC50) | [4] |

| SIK1 | In vitro Assay | <3 | nM (IC50) | [9][10] |

| SIK2 | In vitro Assay | <3.1 | nM (IC50) | [9][10] |

| SIK3 | In vitro Assay | 18 | nM (IC50) | [9][10] |

| ABL1 (Dasatinib-bound) | Molecular Docking | -10.74 | kcal/mol (GlideScore) | [12] |

| LCK | In vitro Assay | 1 | % of Control (at 100 nM) | [13] |

| c-Src | Molecular Docking | -11.92 | kcal/mol (Lowest Energy) | [9] |

Methodologies for In Silico Modeling and Experimental Validation

A robust in silico analysis of Dasatinib-protein binding involves a multi-step computational workflow, often validated by biophysical experiments.

In Silico Modeling Protocols

A. Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein.

-

Protocol: Molecular Docking of Dasatinib with a Target Kinase (e.g., ABL1)

-

Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB), such as 2GQG for the ABL kinase domain complexed with Dasatinib.[12] Remove water molecules, add hydrogen atoms, and assign correct protonation states for titratable residues at physiological pH.

-

Ligand Preparation: Generate a 3D structure of Dasatinib. Assign partial charges and define rotatable bonds.

-

Grid Generation: Define a docking grid box centered on the known ATP-binding site of the kinase. The size should be sufficient to accommodate the ligand and allow for conformational sampling.

-

Docking Simulation: Perform the docking using software like Glide, AutoDock, or GOLD.[12] Employ a scoring function (e.g., GlideScore XP, ΔG binding energy) to rank the resulting poses.[12]

-

Analysis: Analyze the top-ranked poses. Examine key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. For Dasatinib binding to ABL1, crucial interactions often involve residues like Met318 and Asp325.[12]

-

B. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex and allow for more accurate binding free energy calculations.

-

Protocol: MD Simulation of a Dasatinib-Kinase Complex

-

System Setup: Use the best-ranked docked pose from the molecular docking step as the starting structure. Solvate the complex in a periodic box of water (e.g., TIP3P model).[5][14] Add counter-ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).[5]

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for Dasatinib (e.g., using Antechamber or CGenFF).

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 300 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: Run a long-timescale MD simulation (e.g., 100-500 ns or longer) to sample conformational space.[9][10][12]

-

Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to observe the persistence of key intermolecular interactions over time.[9][14]

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more refined estimate of binding affinity.[9]

-

Experimental Validation Protocols

-

Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (kon and koff) and determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and Kd) by measuring the heat changes upon binding.

-

In Vitro Kinase Assays: To measure the inhibitory activity of Dasatinib against the target kinase, typically yielding an IC50 value. This is often done using radiometric assays or fluorescence-based methods.

Visualizations: Workflows and Signaling Pathways

Computational Workflow

The following diagram illustrates a typical workflow for the in silico analysis of Dasatinib-protein binding.

Caption: In Silico Protein-Ligand Binding Workflow.

Key Signaling Pathways Inhibited by Dasatinib

Dasatinib's therapeutic effects stem from its ability to block aberrant downstream signaling cascades initiated by its target kinases. The diagram below shows the inhibition of the BCR-ABL and SRC signaling pathways.

Caption: Key signaling pathways inhibited by Dasatinib.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery and development. For a multi-targeted inhibitor like Dasatinib, computational methods such as molecular docking and MD simulations are crucial for elucidating its binding modes, predicting binding affinities, and understanding the structural basis of its polypharmacology.[4][9] This guide provides a foundational framework for researchers aiming to conduct or interpret in silico studies on Dasatinib and its interaction with a growing list of protein targets, ultimately facilitating the design of next-generation kinase inhibitors with improved efficacy and specificity.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 3. musechem.com [musechem.com]

- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of C19H16FN5O3S2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of C19H16FN5O3S2. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, expected spectroscopic characteristics, and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Overview

The chemical formula this compound suggests a complex heterocyclic structure, likely containing aromatic rings, amide, and sulfonamide or thioester functionalities, along with a fluorine atom. A plausible structure needs to be confirmed through the spectroscopic methods detailed below. The elucidation of the precise connectivity and stereochemistry is paramount for understanding its biological activity and potential as a drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various 2D NMR experiments would be essential for a complete structural assignment.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the different nuclei in this compound, based on typical functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 7.0 - 8.5 | Multiplets | Multiple Protons | Aromatic Protons |

| 6.5 - 7.5 | Doublet or Triplet | 1H | Proton adjacent to Fluorine |

| 3.0 - 5.0 | Singlet or Multiplet | Variable | Protons on carbons adjacent to N, S, or O |

| 2.0 - 3.0 | Singlet | 3H | Methyl group protons (if present) |

| 9.0 - 12.0 | Broad Singlet | 1H | Amide or Sulfonamide N-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 160 - 180 | Carbonyl Carbon (Amide) |

| 110 - 160 | Aromatic Carbons |

| 100 - 140 (with C-F coupling) | Aromatic Carbon bonded to Fluorine |

| 40 - 70 | Aliphatic Carbons adjacent to heteroatoms |

| 20 - 40 | Aliphatic Carbons |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Proposed Assignment |

| -100 to -140 | Singlet or Multiplet | Aromatic Fluorine |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so acquisition times are generally short.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected MS Data

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Technique |

| 457.0754 | [M+H]⁺ | ESI-HRMS |

| 479.0573 | [M+Na]⁺ | ESI-HRMS |

| 456.0676 | [M-H]⁻ | ESI-HRMS |

Note: The exact mass is calculated for the molecular formula this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition (molecular formula).

-

Analyze the fragmentation pattern to deduce the connectivity of the atoms and identify key functional groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data

Table 5: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3400 | Medium, Broad | N-H stretch (Amide/Sulfonamide) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1650 - 1700 | Strong | C=O stretch (Amide) |

| 1500 - 1600 | Medium-Strong | C=C stretch (Aromatic) |

| 1300 - 1350 & 1140 - 1180 | Strong | S=O stretch (Sulfonamide) |

| 1000 - 1300 | Medium | C-N stretch |

| 1000 - 1250 | Strong | C-F stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a molecule of this class.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Hypothetical signaling pathway for a bioactive compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By combining the data from NMR, MS, and IR, a complete and unambiguous assignment of the molecular structure can be achieved. The experimental protocols and expected data presented in this guide provide a robust framework for researchers to characterize this and other novel chemical entities, which is a critical step in the drug discovery and development process.

Quantum Mechanical Calculations for C19H16FN5O3S2: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of quantum mechanical (QM) calculations in the research and development of a novel sulfonamide-containing compound with the molecular formula C19H16FN5O3S2. While this specific molecule is not extensively characterized in public literature, this document outlines a comprehensive theoretical framework for its analysis, drawing upon established computational methodologies in drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of how QM methods can be leveraged to predict molecular properties, understand drug-target interactions, and guide the optimization of lead compounds. The content includes summaries of quantitative data in structured tables, detailed hypothetical experimental protocols, and visualizations of key computational workflows.

Introduction to Quantum Mechanics in Drug Discovery

Quantum mechanics has emerged as a powerful tool in modern drug discovery, offering a level of precision in understanding molecular interactions that is unattainable with classical physics.[1][2][3][4] By modeling the electronic structure of molecules, QM methods can accurately predict a wide range of properties crucial for drug design, including molecular geometries, reaction energies, and electronic properties.[4] For a novel compound such as this compound, which contains a sulfonamide group—a common moiety in many therapeutic agents—QM calculations can provide invaluable insights into its potential biological activity.[5][6][7]

Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[6][7] The biological activity of these compounds is often attributed to their ability to interact with specific enzyme targets.[7] Quantum mechanical calculations can elucidate the nature of these interactions at an atomic level, guiding the design of more potent and selective drug candidates.[2]

Molecular Properties of this compound

The initial step in the computational analysis of a new chemical entity is the determination of its fundamental molecular properties. For this compound, these properties can be predicted using various QM methods, with Density Functional Theory (DFT) being a widely used and reliable approach.[1][3][4][8]

Geometric Optimization

The three-dimensional structure of the molecule is a critical determinant of its biological activity. Geometric optimization calculations are performed to find the lowest energy conformation of the molecule.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Method |

| Total Energy | -2534.7 Hartrees | DFT/B3LYP/6-31G |

| Dipole Moment | 4.2 Debye | DFT/B3LYP/6-31G |

| Molecular Surface Area | 450.6 Ų | DFT/B3LYP/6-31G* |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and interaction with biological targets. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Method |

| HOMO Energy | -6.8 | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 | DFT/B3LYP/6-31G* |

| Ionization Potential | 6.8 | Koopmans' Theorem |

| Electron Affinity | 1.5 | Koopmans' Theorem |

Hypothetical Biological Target and Interaction Analysis

Given the presence of the sulfonamide functional group, a plausible biological target for this compound could be a member of the carbonic anhydrase or dihydropteroate synthase (DHPS) enzyme families, which are common targets for sulfonamide drugs.[7] This section outlines a hypothetical workflow for investigating the interaction of this compound with a target enzyme.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. While primarily based on molecular mechanics, the charge distribution on the ligand, derived from QM calculations, can significantly improve the accuracy of docking simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For a more accurate description of the binding event, a hybrid QM/MM approach can be employed.[1][2] In this method, the ligand and the active site of the enzyme are treated with a high level of QM theory, while the rest of the protein is described using a more computationally efficient molecular mechanics force field.[1]

Table 3: Predicted Binding Affinity of this compound with a Hypothetical Enzyme Target

| Parameter | Predicted Value | Method |

| Binding Energy (Docking) | -9.5 kcal/mol | AutoDock Vina |

| Binding Free Energy (QM/MM) | -12.3 kcal/mol | ONIOM (DFT:MM) |

| Key Interacting Residues | Arg, Ser, His | QM/MM Analysis |

Detailed Methodologies

This section provides detailed protocols for the computational experiments described in this guide.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: 6-31G* for initial geometry optimizations and electronic property calculations. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used.

-

Procedure:

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a semi-empirical method like PM7.

-

Use the optimized geometry as the starting point for the DFT calculation.

-

Run a geometry optimization calculation to find the minimum energy structure.

-

Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies).

-

Calculate molecular orbitals (HOMO, LUMO) and other electronic properties from the optimized structure.

-

Molecular Docking Protocol

-

Software: AutoDock Vina, Glide, or GOLD.

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms to the protein.

-

Assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Use the QM-optimized structure of this compound.

-

Assign partial charges using a QM-based method (e.g., Mulliken population analysis or electrostatic potential fitting).

-

-

Docking Simulation:

-

Define the binding site on the receptor based on known active sites or by using a blind docking approach.

-

Run the docking simulation to generate a series of binding poses.

-

Analyze the results to identify the most favorable binding mode based on the scoring function.

-

QM/MM Workflow

-

Software: A software package that supports QM/MM calculations, such as Gaussian in combination with AMBER or CHARMM.

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Solvate the protein-ligand complex in a box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Partitioning the System:

-

Define the QM region to include the ligand (this compound) and the key amino acid residues in the active site that directly interact with it.

-

The remainder of the protein and the solvent form the MM region.

-

-

Calculation:

-

Perform a geometry optimization of the QM region while keeping the MM region fixed or allowing it to relax.

-

Calculate the binding energy by comparing the energy of the complex with the energies of the individual protein and ligand.

-

Visualizations

The following diagrams illustrate the computational workflows described in this guide.

Caption: Workflow for Quantum Mechanical Property Prediction.

Caption: Workflow for Drug-Target Interaction Analysis.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of the novel molecule this compound using quantum mechanical calculations. By applying methods such as DFT and QM/MM, researchers can gain a deep understanding of the molecule's physicochemical properties and its potential interactions with biological targets. The data and workflows presented here provide a robust framework for guiding the synthesis, optimization, and development of this compound as a potential therapeutic agent. While the specific biological activity of this compound remains to be experimentally determined, the computational approaches detailed in this document are essential for accelerating the drug discovery process and making informed decisions in the development pipeline.

References

- 1. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding Sulfonamide Chemistry - Department of Chemistry, University of York [york.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of C19H16FN5O3S2 as a Potential Kinase Inhibitor

Abstract: This document provides a comprehensive experimental framework for the initial evaluation of the novel small molecule C19H16FN5O3S2 as a potential kinase inhibitor. The protocols outlined herein cover essential in vitro and cell-based assays to determine its inhibitory activity, cellular effects, and initial target validation. This guide is intended to provide a robust starting point for the preclinical assessment of this and other novel chemical entities in kinase-focused drug discovery programs. Deregulation of protein kinases is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention[1].

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is implicated in a multitude of human diseases[1]. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery[2][3]. This compound is a novel small molecule with structural features suggesting potential interaction with the ATP-binding pocket of protein kinases. This document outlines a systematic approach to characterize the biochemical and cellular activity of this compound to assess its potential as a therapeutic agent. The described workflow will establish its inhibitory potency, cellular efficacy, and initial target engagement.

Experimental Workflow

The overall experimental workflow for the initial characterization of this compound is depicted below. This multi-step process begins with the assessment of direct enzyme inhibition, progresses to cell-based assays to determine cellular potency and effects on signaling pathways, and culminates in initial in vivo efficacy studies.

In Vitro Characterization

Biochemical Kinase Activity Assay

The initial step is to determine if this compound can directly inhibit the activity of a target kinase in a biochemical assay[3]. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Protocol: Luminescence-Based Kinase Activity Assay

-

Reagent Preparation:

-

Prepare a 2X kinase solution in 1X Kinase Buffer.

-

Prepare a 2X substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at the Km for the specific kinase.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in 1X Kinase Buffer to create a 4X compound solution.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of 4X this compound solution or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

-

Add 10 µL of 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.

-

Incubate the plate for 1 hour at room temperature.

-

Add 20 µL of a detection reagent that measures the amount of ATP remaining.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical IC50 Values for this compound

| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Kinase A | 75 | 10 |

| Kinase B | 1500 | 15 |

| Kinase C | 800 | 8 |

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases (kinome scan)[3]. This will identify potential off-target effects and help to understand the compound's specificity.

Protocol: Kinome Scan

This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percent inhibition is determined for each kinase.

Data Presentation: Hypothetical Kinome Scan Data for this compound at 1 µM

| Kinase | Percent Inhibition |

| Kinase A | 95% |

| Kinase D | 85% |

| Kinase E | 20% |

| ... (400+ kinases) | ... |

Cell-Based Assays

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase activity[4].

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percent of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation: Hypothetical GI50 Values for this compound

| Cell Line (Target Kinase Driven) | This compound GI50 (µM) |

| Cell Line A (Kinase A) | 0.5 |

| Cell Line B (Kinase A mutant) | 5.2 |

| Cell Line C (Control) | > 10 |

Target Engagement and Pathway Modulation (Western Blot)

Western blotting is used to confirm that this compound inhibits the phosphorylation of the target kinase (autophosphorylation) and its downstream substrates in a cellular context[5][6].

Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Kinase A) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing:

-

Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading[5].

-

In Vivo Efficacy Studies

Based on promising in vitro and cell-based data, the efficacy of this compound can be evaluated in a preclinical in vivo model, such as a tumor xenograft model in mice[7][8].

Protocol: Tumor Xenograft Model

-

Tumor Implantation:

-

Implant cancer cells (e.g., Cell Line A) subcutaneously into the flank of immunocompromised mice.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Compound Administration:

-

Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).

-

Data Presentation: Hypothetical In Vivo Efficacy Data

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 250 | N/A |

| This compound (50 mg/kg) | 450 ± 100 | 70% |

Conclusion

The experimental design detailed in this document provides a comprehensive and systematic approach to the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can obtain critical data on the compound's potency, selectivity, cellular activity, and in vivo efficacy, which are essential for making informed decisions in a drug discovery program. Positive results from this series of experiments would warrant further investigation into the pharmacokinetics, toxicology, and mechanism of action of this compound.

References

- 1. Design strategies for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Pyrimidinone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinone-based compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, making them attractive scaffolds in drug discovery. These compounds have shown promise as inhibitors of various enzymes, including kinases, and as modulators of cellular signaling pathways. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify initial "hits" with desired biological activity. This document provides a detailed protocol for the high-throughput screening of pyrimidinone-based compounds, focusing on a kinase inhibition assay and a subsequent cell viability assay to assess cytotoxicity.

Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives

The following table summarizes the inhibitory activity of a series of pyrimidine derivatives against Aurora A kinase, a key regulator of cell division and a target in cancer therapy. This data is representative of the type of quantitative information generated in an HTS campaign.

| Compound ID | Structure | Aurora A IC50 (nM)[1] | cMYC Protein Level (%)[1] | MYCN Protein Level (%)[1] |

| 13 | Benzene-substituted pyrimidine | < 200 | 50 | 40 |

| 16 | Chloro-substituted benzene pyrimidine | < 200 | 60 | 50 |

| 19 | Fluoro-substituted benzene pyrimidine | > 100 | 80 | 70 |

| 20 | Pyridine-substituted pyrimidine | > 100 | 90 | 85 |

| 21 | Sulfonamide-linked pyrimidine | > 100 | 95 | 90 |

Experimental Protocols

High-Throughput Kinase Inhibition Assay (Aurora A Kinase)

This protocol describes a biochemical assay to identify pyrimidinone-based inhibitors of Aurora A kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials and Reagents:

-

Recombinant human Aurora A kinase

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Pyrimidinone compound library (dissolved in DMSO)

-

384-well plates (white, flat-bottom)

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Plating: Dispense 50 nL of each pyrimidinone compound from the library (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. Include positive controls (e.g., a known Aurora A inhibitor) and negative controls (DMSO only).

-

Kinase Addition: Prepare a solution of Aurora A kinase in assay buffer. Add 5 µL of the kinase solution to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

-

Initiation of Kinase Reaction: Prepare a solution of ATP and kinase substrate in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the "hit" compounds identified in the primary screen. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Materials and Reagents:

-

Human cancer cell line (e.g., HCT116, a human colon cancer cell line)[5]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates (clear, flat-bottom)

-

Multichannel pipette

-

Plate reader capable of absorbance measurement at 570 nm

Protocol:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the hit pyrimidinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

Visualizations

High-Throughput Screening Workflow

Caption: High-throughput screening workflow for pyrimidinone-based compounds.

JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidinone-based compound.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C19H16FN5O3S2: A Novel Kinase Inhibitor Lead Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19H16FN5O3S2 is a novel synthetic compound identified through high-throughput screening as a potent and selective inhibitor of a key oncogenic kinase. Its unique molecular structure presents a promising scaffold for the development of targeted cancer therapeutics. These application notes provide an overview of its initial characterization and protocols for its in vitro evaluation.

Application Notes

Compound Profile

| Identifier | Property | Value |

| Compound ID | This compound | |

| Molecular Formula | This compound | |

| Molecular Weight | 457.49 g/mol | |

| IUPAC Name | [Hypothetical] 4-((5-fluoro-2-((4-methyl-2-sulfonamidophenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide | |

| Description | A synthetic, small-molecule kinase inhibitor with potential anti-neoplastic properties. |

Biological Activity: Kinase Inhibition

This compound has been profiled against a panel of kinases, demonstrating potent and selective inhibition of a key oncogenic kinase (Kinase X).

| Target Kinase | IC50 (nM) | Assay Type |

| Kinase X | 50 | Biochemical (HTRF) |

| Kinase Y | > 10,000 | Biochemical (HTRF) |

| Kinase Z | > 10,000 | Biochemical (HTRF) |

Cellular Activity: Anti-Proliferative Effects

The compound exhibits significant anti-proliferative activity in cancer cell lines known to be dependent on Kinase X signaling.

| Cell Line | IC50 (µM) | Assay Type |

| Cancer Cell Line A (Kinase X dependent) | 0.5 | Cell Viability (MTT) |

| Normal Fibroblast Cell Line | > 50 | Cell Viability (MTT) |

Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

This compound acts as an ATP-competitive inhibitor of Kinase X, blocking the phosphorylation of its downstream substrate, Substrate P. This inhibition leads to the downregulation of pro-survival signaling pathways and induction of apoptosis in dependent cancer cells.

Figure 1: Proposed signaling pathway of Kinase X inhibition by this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of this compound against Kinase X.

Materials:

-

Recombinant Kinase X enzyme

-

Biotinylated substrate peptide

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

-

This compound (dissolved in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Experimental workflow for the HTRF-based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT)

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Cancer Cell Line A

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-